4-Hydroxyquinoline-6-carboxylic acid

Descripción general

Descripción

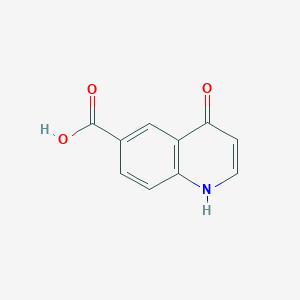

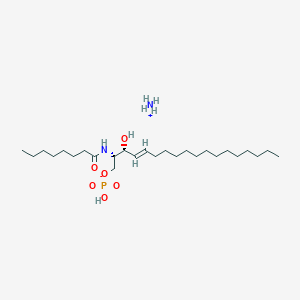

4-Hydroxyquinoline-6-carboxylic acid is a compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 4-Hydroxyquinoline-6-carboxylic acid involves several reactions. For example, it can be synthesized from aniline and diethyl ethoxymethylenemalonate . The yield of the synthesis process can vary, with one study reporting a yield of 51.3% .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyquinoline-6-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI key of the compound is IBJRJBUQIZOQRK-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxyquinoline-6-carboxylic acid are diverse. For instance, it can undergo decarboxylation to form a styrilquinoline derivative . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Physical And Chemical Properties Analysis

4-Hydroxyquinoline-6-carboxylic acid is a solid powder with a boiling point of over 280°C . It has a predicted density of 1.480±0.06 g/cm3 . The compound should be stored in a dry, cool, and well-ventilated place .

Aplicaciones Científicas De Investigación

Photolabile Protecting Group

4-Hydroxyquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized for use as photolabile protecting groups for carboxylic acids. BHQ shows greater single photon quantum efficiency compared to other esters and has sufficient sensitivity for multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Enantiopure Compounds

Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, synthesized through dynamic kinetic hydrolysis, is used in creating modulators of nuclear receptors, including liver X receptors. This synthesis approach is significant in the production of enantiomerically pure compounds for pharmaceutical applications (Forró et al., 2016).

Isolation from Natural Sources

4-Hydroxyquinoline derivatives have been isolated from natural sources like Ephedra species. This includes the isolation of a new quinoline-2-carboxylic acid, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, from Ephedra pachyclada ssp. sinaica, demonstrating the role of these compounds in plant chemistry and potential for drug discovery (Starratt & Caveney, 1996).

Antibacterial and Antifungal Research

Research into the synthesis and antibacterial activities of 4-hydroxyquinoline derivatives has been ongoing. For example, the synthesis of 4-hydroxyquinoline-3-carboxylic acid containing a pyrrole group has been reported, showcasing its potential as an antibacterial agent (Corelli et al., 1983).

Synthesis for Medicinal Chemistry

The synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids, containing ethynyl moiety in specific positions, has been developed. These synthesized structures are investigated for their physicochemical properties, highlighting their potential in medicinal chemistry applications (Maklakova et al., 2019).

Mimicking Active Conformations in Opioid Peptides

6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has been proposed as a rigid mimic of tyrosine conformation in opioid ligand-receptor complexes. This suggests the importance of hydroxyquinoline derivatives in understanding and possibly manipulating opioid receptor interactions (Sperlinga et al., 2005).

Mecanismo De Acción

Target of Action

4-Hydroxyquinoline-6-carboxylic acid, like other quinoline derivatives, has a broad spectrum of bioactivity . .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways, leading to downstream effects .

Result of Action

Quinoline derivatives are known to have various biological and pharmaceutical activities .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

Direcciones Futuras

Quinoline and its derivatives, including 4-Hydroxyquinoline-6-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential scaffolds for leads in drug discovery and play a major role in medicinal chemistry. Therefore, further exploitation of this privileged structure for therapeutic applications is promising .

Propiedades

IUPAC Name |

4-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-4-11-8-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJRJBUQIZOQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677846 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyquinoline-6-carboxylic acid | |

CAS RN |

1065092-81-0 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-methoxypyridin-3-yl)sulfamoyl]benzoate](/img/structure/B1504362.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1504363.png)

![6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1504365.png)

![(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine](/img/structure/B1504370.png)

![(2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate](/img/structure/B1504371.png)

![16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform](/img/structure/B1504372.png)

![N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B1504373.png)

![2-azaniumylethyl (2R)-2-[(9Z)-octadec-9-enoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B1504375.png)

![azanium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[(4R)-2,3,5,6-tetrahydroxy-4-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]ethyl phosphate](/img/structure/B1504381.png)